molecular formula C13H10O4 B11778409 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde

Cat. No.: B11778409
M. Wt: 230.22 g/mol
InChI Key: CRJZQPIGQWMJSY-UHFFFAOYSA-N
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Description

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde is an organic compound that features a unique structure combining a furan ring with a dihydrobenzo dioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring and a dihydrobenzo dioxin moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C13H10O4/c14-8-9-4-5-11(17-9)10-2-1-3-12-13(10)16-7-6-15-12/h1-5,8H,6-7H2

InChI Key

CRJZQPIGQWMJSY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC=C2O1)C3=CC=C(O3)C=O

Origin of Product

United States

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